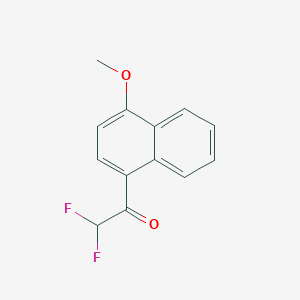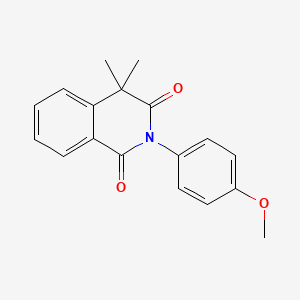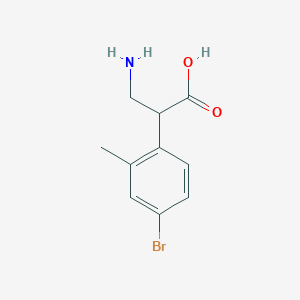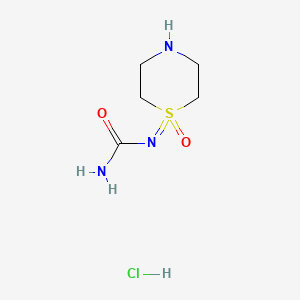
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-5,5-dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid typically involves the protection of an amino acid with a Boc group. The precursor, di-tert-butyl dicarbonate, is used as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve mild temperatures and the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be easily removed under acidic conditions . This allows for selective reactions to occur at other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other Boc-protected amino acids and carbamate derivatives. Examples include:
- N-(tert-butoxycarbonyl)-L-alanine
- N-(tert-butoxycarbonyl)-L-phenylalanine
Uniqueness
What sets 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid apart is its specific structure, which includes a hydroxyl group and a dimethyl-substituted hexanoic acid backbone. This unique combination of functional groups makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C13H25NO5 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)7-8(15)9(10(16)17)14-11(18)19-13(4,5)6/h8-9,15H,7H2,1-6H3,(H,14,18)(H,16,17) |
Clé InChI |
WTYDJVTTZCNZNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)



![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)




